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molecular formula C4H2ClN3O2 B031495 2-Chloro-3-nitropyrazine CAS No. 87885-43-6

2-Chloro-3-nitropyrazine

Cat. No. B031495
M. Wt: 159.53 g/mol
InChI Key: WFJAKBGXNXBMLL-UHFFFAOYSA-N
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Patent
US04619927

Procedure details

A solution of 2-chloro-3-nitropyrazine (9.1 g, 57 mmol) in chloroform (100 ml) was added dropwise over 45 minutes to a cooled solution of piperazine-2-one (5.71 g, 57 mmol) and triethylamine (8.0 ml, 57 mmol) in isopropanol (120 ml). After addition was complete, the reaction mixture was allowed to warm to 20°-25° and was stirred at this temperature for 20 hours. The precipitate was removed by filtration and recrystallized from methanol-ethyl acetate-hexane to give 6.96 g (54.7%) of product, m.p. 178°-179°.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
54.7%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[N:6][CH:5]=[CH:4][N:3]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][C:12]1=[O:17].C(N(CC)CC)C>C(Cl)(Cl)Cl.C(O)(C)C>[N+:8]([C:7]1[C:2]([N:14]2[CH2:15][CH2:16][NH:11][C:12](=[O:17])[CH2:13]2)=[N:3][CH:4]=[CH:5][N:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
ClC1=NC=CN=C1[N+](=O)[O-]
Name
Quantity
5.71 g
Type
reactant
Smiles
N1C(CNCC1)=O
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at this temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20°-25°
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CN1)N1CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 54.7%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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